molecular formula C20H20N4O3S B357488 4-[(2-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 902306-94-9

4-[(2-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B357488
CAS No.: 902306-94-9
M. Wt: 396.5g/mol
InChI Key: XFLVABCJPBGTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno and triazolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a thieno compound, followed by cyclization to form the fused ring system. The methoxyphenoxy group is introduced through nucleophilic substitution reactions. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its complex fused ring system and the presence of the methoxyphenoxy group.

Properties

CAS No.

902306-94-9

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5g/mol

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H20N4O3S/c1-20(2)8-12-15(9-27-20)28-19-17(12)18-22-16(23-24(18)11-21-19)10-26-14-7-5-4-6-13(14)25-3/h4-7,11H,8-10H2,1-3H3

InChI Key

XFLVABCJPBGTDB-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5OC)C

Origin of Product

United States

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